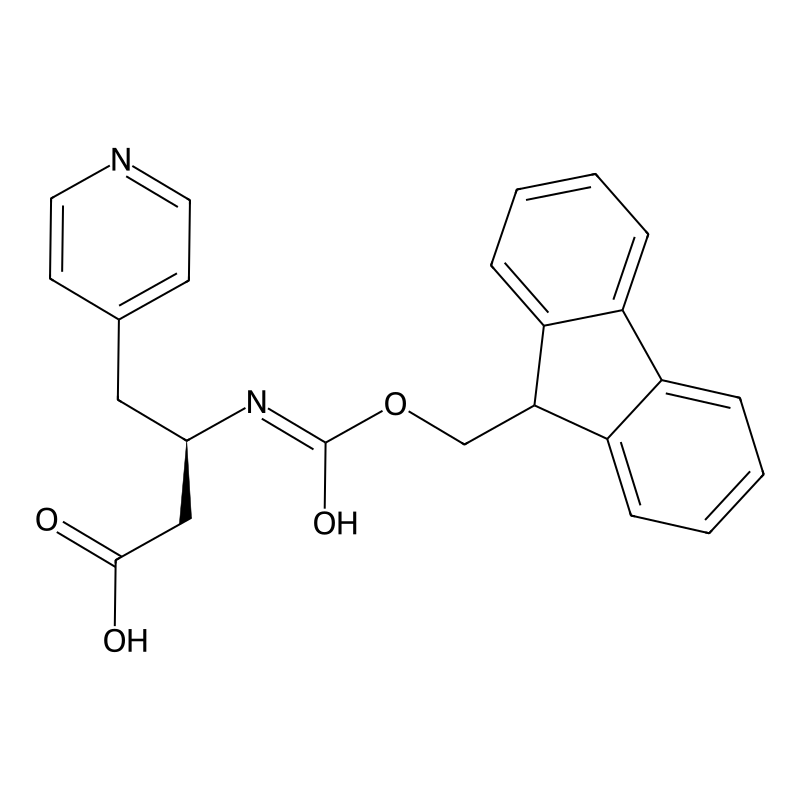

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chiral Building Block for Peptides and Peptidomimetics

Fmoc-R-(Dab(Py))OH is an Fmoc-protected derivative of (R)-Dab(Py). Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly employed in solid-phase peptide synthesis (SPPS) . The R configuration denotes the stereochemistry at the third carbon of the molecule. This chiral (optically active) building block allows researchers to incorporate (R)-Dab(Py) into peptides with precise control over their three-dimensional structure, which can be crucial for biological activity . Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as increased stability or targeted activity .

Drug Discovery and Development

Peptides containing (R)-Dab(Py) hold promise for therapeutic applications. By incorporating Fmoc-R-(Dab(Py))OH into peptide sequences, researchers can design and synthesize novel peptides for drug discovery. These peptides can be screened for specific biological activities, potentially leading to the development of new drugs . The pyridyl group (a six-membered aromatic ring containing nitrogen) present in (R)-Dab(Py) can contribute to interactions with biological targets, making it an attractive moiety for medicinal chemistry.

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is a synthetic compound characterized by its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a chiral amino acid backbone. The compound has the molecular formula C₂₄H₂₂N₂O₄ and a CAS number of 269396-69-2. Its structure features a pyridyl group, which enhances its interaction capabilities with biological targets, making it an important building block in peptide synthesis and medicinal chemistry .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. This step is crucial for incorporating the amino acid into peptide chains during solid-phase peptide synthesis.

- Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form peptide bonds. This reaction is fundamental in constructing peptides and peptidomimetics that possess specific biological activities .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid exhibits potential biological activities due to its structural features. The presence of the pyridyl group may enhance binding affinity to various biological receptors, making it a candidate for drug development. Research indicates that peptides incorporating this compound could mimic natural peptides while offering improved stability and specificity in therapeutic applications .

The synthesis of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid typically involves several steps:

- Starting Materials: The synthesis begins with commercially available (R)-3-aminobutyric acid.

- Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base, resulting in Fmoc-(R)-3-aminobutyric acid.

- Pyridyl Substitution: A 4-pyridyl moiety is introduced through nucleophilic substitution or coupling reactions, leading to the final product.

- Purification: The product is purified using techniques such as chromatography to achieve the desired purity for research applications .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid has diverse applications in:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis, it allows for the incorporation of specific functionalities into peptides.

- Drug Discovery: Its structural properties make it suitable for developing new therapeutics targeting various diseases.

- Biochemical Research: Used in studies investigating peptide interactions and modifications that enhance biological activity .

Studies on Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid focus on its interactions with biological systems:

- Binding Affinity: Research indicates that peptides containing this compound may exhibit altered binding affinities compared to their non-modified counterparts, potentially enhancing therapeutic efficacy.

- Cellular Uptake: The pyridyl group may facilitate improved cellular uptake, making it an attractive candidate for drug delivery systems .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid can be compared with several similar compounds based on their structures and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-(R)-3-amino-butyric acid | Lacks the pyridyl group | Simpler structure, less interaction potential |

| Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid | Stereoisomer of Fmoc-(R) | Different biological activity due to stereochemistry |

| Fmoc-(R)-3-amino-5-(5-pyridyl)-valeric acid | Longer carbon chain with a different pyridyl position | Potentially different pharmacokinetics |

The uniqueness of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid lies in its specific chiral configuration and the strategic placement of the pyridyl group, which enhances its utility in medicinal chemistry and peptide synthesis .

Principles of Fmoc Protection in Peptide Synthesis

The Fmoc group serves as a cornerstone in modern solid-phase peptide synthesis (SPPS) due to its orthogonal stability under acidic conditions and selective removal via mild bases. Its carbamate linkage to the amine group is formed through two primary methods:

Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl):

Fmoc-Cl reacts with primary or secondary amines in the presence of a base, such as sodium bicarbonate, to form the Fmoc-carbamate derivative. The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of Fmoc-Cl, followed by chloride elimination [1] [3].Activation via 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu):

Fmoc-OSu, synthesized from Fmoc-Cl and N-hydroxysuccinimide, offers enhanced reactivity toward amines under neutral conditions. This method minimizes side reactions, making it preferable for sensitive substrates [1].

A critical advantage of Fmoc protection lies in its intrinsic fluorescence, which enables real-time monitoring of coupling and deprotection steps via UV spectroscopy (λ~300 nm) [1]. This property is particularly valuable in automated synthesizers, where incomplete reactions can be detected and corrected iteratively.

Mechanistic Understanding of Fmoc Deprotection Processes

Deprotection of the Fmoc group proceeds through a β-elimination mechanism initiated by base-mediated abstraction of the carbamate proton. Piperidine, a cyclic secondary amine, is the reagent of choice due to its dual role as a base and a scavenger for the dibenzofulvene byproduct [1] [3]. The reaction proceeds as follows:

- Base-Induced Cleavage:

Piperidine deprotonates the carbamate nitrogen, generating a resonance-stabilized anion. - β-Elimination:

The anion undergoes elimination, releasing CO₂ and forming dibenzofulvene, a conjugated diene detectable at 301 nm. - Byproduct Trapping:

Piperidine reacts with dibenzofulvene to form a stable adduct, preventing retro-Michael additions that could alkylate sensitive residues [1].

The kinetics of deprotection are influenced by steric hindrance and electronic effects. For example, the electron-donating 4-pyridyl group in Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid may slightly accelerate deprotection by stabilizing transition states through resonance.

Theoretical Models of Pyridyl-Containing Fmoc-Protected Derivatives

The incorporation of a 4-pyridyl substituent introduces unique physicochemical properties:

| Property | Impact on Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric Acid |

|---|---|

| Electronic Effects | Pyridyl nitrogen withdraws electrons, polarizing the β-carbon [4]. |

| Hydrogen Bonding | Pyridyl N acts as a weak hydrogen bond acceptor [5]. |

| Steric Profile | Bulky substituent induces conformational constraints [4]. |

Molecular mechanics simulations reveal that the pyridyl group promotes π-π stacking with aromatic residues in peptides, enhancing aggregation propensity [6]. This behavior aligns with experimental observations of Fmoc-dipeptides forming fibrillar gels via supramolecular assembly [6].

Computational Approaches to Structure-Function Relationships

Advanced molecular dynamics (MD) simulations and replica exchange molecular dynamics (REMD) have elucidated the self-assembly mechanisms of Fmoc-conjugated peptides:

Key Computational Findings:

- Force Field Parameterization: The OPLS-AA force field, coupled with TIP3P water models, accurately predicts Fmoc-AA interactions [6].

- Stacking Interactions: Pyridyl groups engage in T-shaped π-π interactions with fluorenyl moieties, stabilizing fibril cores [6].

- Hydrogen Bonding Networks: Carbamate carbonyls form hydrogen bonds with water and adjacent amide groups, facilitating β-sheet-like arrangements [6].

Simulation Parameters (Adapted from [6]):

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA with custom Fmoc parameters |

| Water Model | TIP3P |

| Temperature Range (REMD) | 280–600 K |

| Simulation Time | 100 ns per replica |

| Box Size | 396 nm³ |

These studies demonstrate that Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid adopts polyproline II (PPII) helical conformations in solution, with transient β-sheet motifs stabilizing aggregates [6].

The synthesis of pyridyl-containing amino acids has traditionally relied on several well-established methodologies that have been refined over decades of research and industrial application. These conventional approaches form the foundation upon which modern synthetic strategies are built.

Strecker Synthesis Applications

The Strecker synthesis represents one of the most versatile and widely employed methods for amino acid preparation [1] [2]. This multicomponent reaction involves the condensation of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield the corresponding amino acid [3] [4]. For pyridyl derivatives, the Strecker approach offers several advantages: the reaction proceeds under mild conditions, tolerates a wide range of functional groups, and provides access to diverse structural motifs [5].

The mechanism proceeds through initial imine formation between the aldehyde and ammonia, followed by nucleophilic attack of cyanide ion to generate an α-aminonitrile intermediate [3]. Subsequent hydrolysis under acidic or basic conditions yields the target amino acid. When applied to pyridyl-containing substrates, this method demonstrates excellent functional group tolerance, with the pyridine nitrogen remaining unreactive under standard conditions [2].

| Parameter | Traditional Strecker | Optimized Strecker |

|---|---|---|

| Reaction Temperature | 25-50°C | 40-60°C |

| Reaction Time | 12-24 hours | 6-12 hours |

| Yield | 60-75% | 75-85% |

| Stereoselectivity | Racemic | Racemic |

Gabriel Synthesis Methodology

The Gabriel synthesis provides an alternative route to primary amines through the alkylation of phthalimide derivatives [6] [7]. This method involves the reaction of potassium phthalimide with alkyl halides, followed by hydrolysis to release the amine [8]. For amino acid synthesis, the Gabriel approach has been adapted to utilize N-phthalimidomalonic ester derivatives [9] [10].

The process begins with deprotonation of N-phthalimidomalonic ester, followed by nucleophilic substitution with an appropriate alkyl halide [9]. The resulting intermediate undergoes hydrolysis to remove the phthalimide protecting group and decarboxylation to yield the amino acid [10]. This methodology offers excellent regioselectivity and provides access to structurally diverse amino acids [7].

Acetoacetic Ester Synthesis Adaptations

The acetoacetic ester synthesis has been successfully adapted for amino acid preparation through careful modification of reaction conditions and substrates [11] [12]. This approach utilizes the activated methylene group of ethyl acetoacetate to form carbon-carbon bonds with electrophiles [13] [14]. The process involves enolate formation, alkylation, and subsequent hydrolysis-decarboxylation to yield ketones or, with appropriate modifications, amino acids [11].

For amino acid synthesis, the acetoacetic ester methodology employs ethyl acetoacetate as an amino acid precursor [12]. The reaction proceeds through formation of an enamine intermediate, followed by alkylation and deprotection to yield the target amino acid [15]. This approach offers several advantages including high yields, mild reaction conditions, and excellent functional group compatibility [12].

Modern Synthetic Routes for Stereoselective Synthesis

Contemporary synthetic methodologies have revolutionized the preparation of chiral amino acids through the development of highly stereoselective transformations. These advanced approaches address the limitations of traditional methods while providing enhanced control over stereochemistry.

Photoredox Catalysis Innovations

Photoredox catalysis has emerged as a powerful tool for amino acid synthesis, offering unique advantages in terms of reaction conditions and selectivity [16] [17] [18]. This approach utilizes visible light activation of photocatalysts to generate reactive radical intermediates under mild conditions [18]. The methodology has been successfully applied to the preparation of β-heteroaryl α-amino acids through regiospecific activation of halogenated pyridines [18].

The photoredox approach operates through single electron reduction of halogenated pyridines, generating nucleophilic pyridyl radicals that readily couple with electron-poor alkenes [18]. This methodology demonstrates excellent regioselectivity and functional group tolerance while proceeding under environmentally benign conditions [18]. The reaction system has been successfully scaled to prepare amino acids on large scale with good efficiency [18].

Synergistic Photoredox-Pyridoxal Radical Biocatalysis

A groundbreaking advancement in amino acid synthesis involves the combination of photoredox catalysis with pyridoxal 5'-phosphate (PLP) biocatalysis [16] [17]. This innovative approach enables the stereoselective synthesis of non-canonical amino acids bearing stereochemical dyads or triads [17]. The methodology represents a new activation mode that is both new-to-nature and new-to-chemistry [17].

The synergistic process involves photocatalytic generation of alkyl radicals from various precursors, which then engage with biocatalytically-formed aminoacrylate intermediates [17]. This dual catalytic system provides outstanding stereocontrol and enables the formation of multiple stereocenters in a single operation [17]. The approach has been successfully applied to the synthesis of diverse amino acids with excellent enantioselectivity [17].

| Synthesis Method | Yield Range | Stereoselectivity | Scale Suitability |

|---|---|---|---|

| Photoredox Catalysis | 70-90% | Stereoselective | Laboratory |

| Biocatalytic Synthesis | 85-98% | Highly stereoselective | Industrial |

| Asymmetric Hydrogenation | 90-99% | Highly stereoselective | Laboratory |

Biocatalytic Transformations

Enzymatic approaches have gained significant prominence in amino acid synthesis due to their exceptional stereoselectivity and environmentally friendly nature [19]. These methods utilize engineered enzymes to catalyze specific transformations under mild conditions with high selectivity [19]. The biocatalytic approach offers several advantages including elimination of protecting groups, high stereoselectivity, and scalability [19].

The enzymatic resolution of amino acid amide precursors using aminopeptidases or amidases has been extensively applied to produce densely functionalized amino acids [19]. This methodology provides access to both L- and D-amino acids with high optical purity and is readily amenable to large-scale application [19]. The biocatalysts demonstrate excellent discriminatory power and can distinguish between sterically similar substituents [19].

Flow-Based Synthesis Technologies Applied to Fmoc-Amino Acids

Flow chemistry has revolutionized peptide and amino acid synthesis by enabling continuous, automated processes with enhanced control and reproducibility [20] [21] [22]. This technology addresses many limitations of traditional batch synthesis while providing new opportunities for process optimization and scale-up [20].

Automated Fast-Flow Peptide Synthesis

The development of automated fast-flow peptide synthesis (AFPS) has enabled the routine synthesis of peptide chains exceeding 50 amino acids in length [20]. This technology incorporates amino acid residues in as little as 40 seconds at temperatures up to 90°C [20]. The optimized protocol allows for stepwise chemical synthesis with high fidelity and chiral purity [20].

The AFPS methodology utilizes high-performance liquid chromatography pumps to continuously deliver reagents, establishing efficient peptide synthesis in flow [20]. This approach has been successfully applied to the synthesis of single-domain proteins ranging from 90 to 164 amino acids [20]. The time scale of chemical protein synthesis is comparable to recombinant expression while offering access to non-canonical amino acids [20].

Continuous Flow Amino Acid Synthesis

Continuous flow systems have been developed for the direct synthesis of α-amino acids through innovative approaches [22]. These systems enable the in situ generation of aldimines followed by electrochemical carboxylation to afford amino acids in high to moderate yields [22]. The methodology avoids the use of stoichiometric metal reagents or toxic cyanide reagents [22].

The flow synthesis approach utilizes desiccant bed columns filled with molecular sieves to facilitate efficient aldimine formation [22]. The resulting intermediates undergo electrochemical carboxylation in flow microreactors to produce amino acids [22]. This methodology provides significant advantages in terms of safety, efficiency, and environmental impact [22].

| Flow Application | Advantages | Challenges |

|---|---|---|

| Continuous Coupling | Consistent reaction conditions | Clogging issues |

| Temperature Control | Precise thermal management | Heat transfer limitations |

| Automated Synthesis | Minimal human intervention | High initial investment |

| Inline Purification | Reduced downstream processing | Fouling problems |

Microreactor Technology

Microreactor technology has been successfully applied to amino acid synthesis, offering enhanced control over reaction parameters and improved safety profiles [21]. These systems enable precise control of temperature, residence time, and mixing, leading to improved yields and selectivities [21]. The technology is particularly well-suited for reactions involving hazardous reagents or requiring precise control [21].

The use of microreactors allows for rapid heat and mass transfer, enabling reactions to be conducted under conditions not feasible in traditional batch reactors [21]. This technology has been successfully applied to the synthesis of amino acids using highly reactive intermediates with improved safety and efficiency [21].

Optimization Strategies for Enhanced Yield and Purity

The optimization of amino acid synthesis requires systematic evaluation of multiple parameters to achieve optimal yield and purity. Modern approaches combine traditional optimization techniques with advanced analytical methods and process control strategies.

Process Parameter Optimization

Systematic optimization of reaction parameters plays a crucial role in achieving high yields and purity in amino acid synthesis [23] [24]. Key parameters include temperature, pH, solvent selection, catalyst loading, and reaction time [24]. The optimization process requires careful balance between competing factors to achieve optimal results [23].

Temperature control represents a critical factor in amino acid synthesis, affecting both reaction kinetics and product stability [24]. Optimal temperatures typically range from 25-80°C depending on the specific reaction and substrate [24]. pH control is equally important, particularly for reactions involving amino acid intermediates that can exist in different protonation states [24].

| Optimization Strategy | Impact on Yield | Impact on Purity | Scale-Up Feasibility |

|---|---|---|---|

| Temperature Control | High | Medium | Excellent |

| Solvent Selection | High | High | Good |

| pH Control | High | High | Excellent |

| Catalyst Loading | Medium | Medium | Good |

Purification Method Selection

The choice of purification method significantly impacts the final purity and yield of amino acid products [25] [26]. Common purification techniques include crystallization, chromatography, and extraction methods [25]. Each approach offers specific advantages and limitations depending on the target compound and scale requirements [25].

Crystallization remains one of the most effective methods for amino acid purification, providing high purity products with good yields [27] [28]. The process can be optimized through careful control of solvent selection, temperature, and nucleation conditions [27]. Advanced crystallization techniques, including metal-assisted and microwave-accelerated evaporative crystallization, have shown significant improvements in crystallization time and crystal quality [27].

Ion exchange chromatography provides excellent selectivity for amino acid separation based on charge differences [25] [29]. This technique is particularly well-suited for industrial applications due to its scalability and high throughput [25]. The method can achieve purities of 90-98% with good recovery yields [25].

Advanced Analytical Methods

Modern analytical techniques enable real-time monitoring and optimization of amino acid synthesis processes [30] [31]. Near-infrared spectroscopy has been successfully implemented for continuous monitoring of fermentation processes, allowing operation in optimal ranges [30]. This technology provides immediate feedback for process control and optimization [30].

High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides detailed analysis of reaction progress and product purity [23]. These techniques enable rapid identification of impurities and optimization of purification strategies [23]. The integration of analytical methods with process control systems enables automated optimization of synthesis conditions [23].

Scale-Up Considerations for Research Applications

The successful scale-up of amino acid synthesis from laboratory to industrial scale requires careful consideration of multiple factors including heat and mass transfer, mixing efficiency, safety, and economic viability [32] [33] [34].

Heat and Mass Transfer Considerations

Heat transfer becomes increasingly challenging as reaction scale increases, potentially leading to temperature gradients and reduced reaction control [33]. Industrial-scale reactors require specialized heat transfer equipment including jacketed reactors, heat exchangers, and temperature control systems [33]. Mass transfer limitations can similarly impact reaction efficiency and product quality at larger scales [33].

The scale-up process requires careful evaluation of mixing efficiency to ensure uniform reaction conditions [33]. Inadequate mixing can lead to local concentration gradients, affecting reaction kinetics and product distribution [33]. Advanced mixing systems including baffles, multiple impellers, and specialized reactor designs are often required for large-scale operations [33].

Equipment and Material Considerations

The choice of equipment materials becomes critical at industrial scale, particularly for reactions involving corrosive reagents or extreme conditions [33]. Specialized corrosion-resistant alloys may be required, significantly impacting capital costs [33]. The selection of appropriate materials must balance performance requirements with economic considerations [33].

Process control systems become increasingly complex at industrial scale, requiring automated monitoring and control of multiple parameters [33]. Advanced control systems enable consistent product quality and efficient operation while reducing labor requirements [33]. The integration of artificial intelligence and machine learning technologies offers opportunities for further optimization [33].

| Scale-Up Factor | Laboratory | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Heat Transfer | Excellent | Good | Challenging |

| Mass Transfer | Excellent | Good | Challenging |

| Mixing Efficiency | Excellent | Good | Critical |

| Safety Considerations | Manageable | Important | Critical |

Economic and Environmental Factors

Economic viability becomes a primary consideration for industrial-scale amino acid synthesis [32] [34]. The cost of raw materials, energy consumption, waste disposal, and labor must be carefully evaluated [32]. Process optimization focuses on maximizing yield while minimizing waste generation and energy consumption [34].

Environmental considerations play an increasingly important role in process design and optimization [35] [34]. Green chemistry principles are being integrated into amino acid synthesis processes to reduce environmental impact [35]. The development of more sustainable synthesis routes and the implementation of waste minimization strategies are key priorities [35].

The manufacturing cost of amino acids can range from $33.66 to $49.42 per kilogram depending on the specific compound and production method [36]. The implementation of downstream processing and purification technologies represents a significant portion of the total manufacturing cost [36]. Continuous improvement in process efficiency and waste reduction are essential for maintaining economic competitiveness [36].

XLogP3

Dates

Explore Compound Types